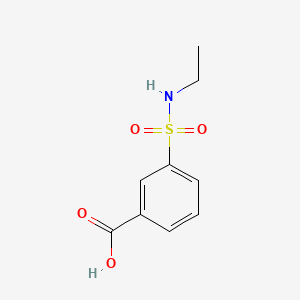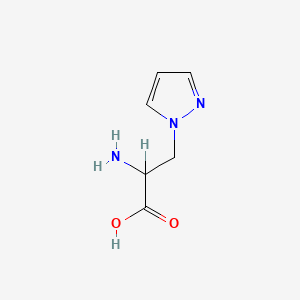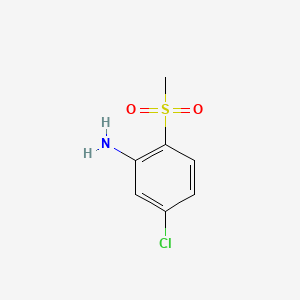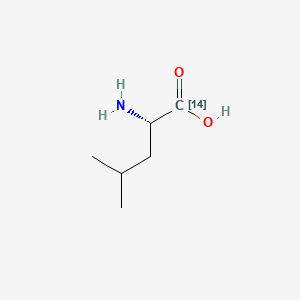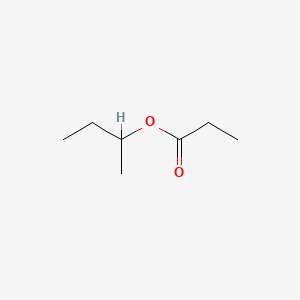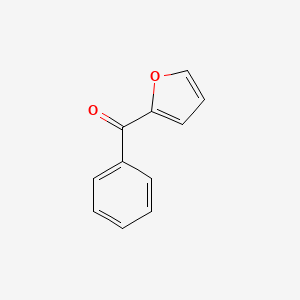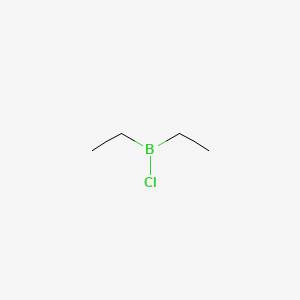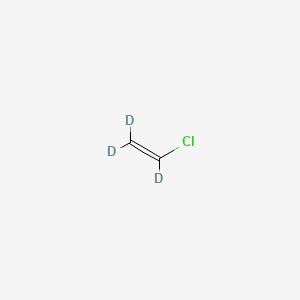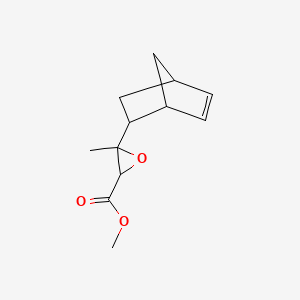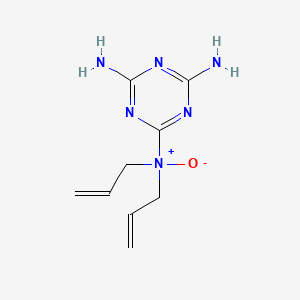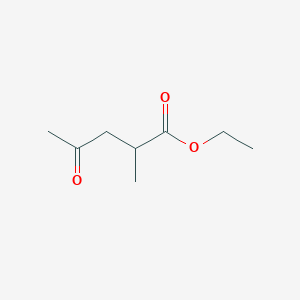
Ethyl 2-methyl-4-oxopentanoate
描述
Ethyl 2-methyl-4-oxopentanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Ethyl 2-methyl-4-oxopentanoate, also known as 4-Methyl-2-oxopentanoate or 2-Oxoisocaproate , is a key intermediate in several biochemical pathways. Its primary targets are enzymes involved in these pathways, such as those involved in the degradation and biosynthesis of valine, leucine, and isoleucine .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze reactions that convert this compound into other biochemical intermediates, thereby facilitating various metabolic processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. These include the degradation and biosynthesis of valine, leucine, and isoleucine, lipoic acid metabolism, and 2-oxocarboxylic acid metabolism . The compound’s conversion into other intermediates affects these pathways and their downstream effects, which include energy production and the synthesis of other biochemically important molecules .
Result of Action
The action of this compound at the molecular and cellular levels involves its conversion into other biochemical intermediates. This contributes to various metabolic processes, including energy production and the synthesis of other biochemically important molecules .
生化分析
Biochemical Properties
Ethyl 2-methyl-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It is known to interact with enzymes such as branched-chain amino acid aminotransferase (EC 2.6.1.42), which catalyzes the transamination of branched-chain amino acids. This interaction leads to the formation of corresponding keto acids, which are further metabolized in the body. Additionally, this compound can interact with other enzymes involved in the oxidative decarboxylation of keto acids, such as 2-oxo acid dehydrogenase (EC 1.2.1.25), facilitating the conversion of keto acids into acyl-CoA derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. In pancreatic islets, it stimulates respiration, ketone-body formation, and biosynthetic activity . This compound also affects cell signaling pathways by modulating the activity of enzymes involved in metabolic pathways. For instance, it can alter the expression of genes related to amino acid metabolism, thereby impacting cellular metabolism and energy production. The effects of this compound on cellular processes highlight its potential as a modulator of metabolic functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, facilitating the conversion of amino acids into keto acids and their subsequent metabolism. This binding interaction can lead to enzyme activation or inhibition, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic functions and promote energy production. At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and oxidative stress . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity. Careful consideration of dosage is essential in experimental studies involving animal models to ensure accurate and reliable results.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation and biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . It serves as a substrate for enzymes like branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, facilitating the conversion of amino acids into keto acids and their subsequent metabolism. This compound also plays a role in the 2-oxocarboxylic acid metabolism pathway, contributing to the production of acetoacetate and acetyl-CoA . The involvement of this compound in these metabolic pathways underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its solubility, affinity for transporters, and interactions with other biomolecules. Understanding the transport and distribution of this compound is crucial for elucidating its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to various cellular compartments, including the mitochondria, where it participates in metabolic reactions . The localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound is essential for its role in cellular metabolism and its interactions with other biomolecules.
属性
IUPAC Name |
ethyl 2-methyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUHJMEXOZJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337146 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-12-6 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


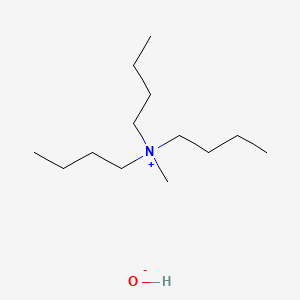
![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)
